N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using thiosemicarbazide under acidic conditions to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
827580-67-6 |
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Molecular Formula |
C14H9BrN4O2S |
Molecular Weight |
377.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9BrN4O2S/c15-10-3-5-11(6-4-10)16-14-18-17-13(22-14)9-1-7-12(8-2-9)19(20)21/h1-8H,(H,16,18) |
InChI Key |
SYYHICDIEOOVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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